The biosynthesis of pristinamycin IC occurs through a complex pathway involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The genetic basis for its production has been characterized within a large biosynthetic gene cluster that spans approximately 210 kilobases in S. pristinaespiralis .
Pristinamycin IC consists of two distinct structural components: pristinamycin I (a cyclohexadepsipeptide) and pristinamycin II (a polyunsaturated macrolactone). The molecular structure of these components contributes to their unique antibacterial properties.
Pristinamycin IC undergoes several chemical reactions during its biosynthesis and when interacting with bacterial cells:
Pristinamycin IC exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, disrupting the normal function of ribosomal RNA and preventing the elongation of peptide chains.
Pristinamycin IC exhibits several notable physical and chemical properties:
These properties influence its formulation and application in clinical settings.
Pristinamycin IC is primarily used in clinical settings as an antibiotic treatment for severe infections caused by Gram-positive bacteria. Its applications include:
Pristinamycin IC (C₄₄H₅₂N₈O₁₀; MW 852.93 g/mol) is a streptogramin B group antibiotic characterized by a 19-membered cyclic depsipeptide scaffold. This macrocycle incorporates seven amino acid precursors: 3-hydroxypicolinic acid (3-HPA), L-threonine, L-aminobutyric acid, L-proline, 4-dimethylaminophenylalanine (DMAPA), 4-oxo-L-pipecolic acid, and L-phenylglycine (Phg) [1] [4]. The depsipeptide backbone features both amide and ester linkages, with the ester bond formed between the C-terminal carboxylic acid of phenylglycine and the β-hydroxyl group of the internal threonine residue [6].
A distinguishing structural modification is the presence of the modified aromatic amino acid DMAPA, where the para-amino group of phenylalanine is dimethylated. This modification is incorporated by a dedicated non-ribosomal peptide synthetase (NRPS) module containing an N-methyltransferase domain [4]. The biosynthetic gene cluster (spanning ~210 kb in Streptomyces pristinaespiralis) encodes the multimodular NRPS SnbDE, responsible for activating and incorporating the last four precursors (proline, DMAPA, pipecolic acid, and phenylglycine) [4]. The 3-hydroxypicolinic acid moiety acts as the initiating unit, providing a heteroaromatic cap that influences ribosomal binding affinity.
Table 1: Structural Components of Pristinamycin IC
Position | Amino Acid/Precursor | Modification | Incorporation Module |
---|---|---|---|
1 | 3-Hydroxypicolinic Acid | None | Initiating Module |
2 | L-Threonine | β-OH ester bond formation | NRPS Module |
3 | L-Aminobutyric Acid | None | NRPS Module |
4 | L-Proline | None | SnbDE Module 1 |
5 | 4-Dimethylaminophenylalanine (DMAPA) | N,N-Dimethylation | SnbDE Module 2 (w/ MT domain) |
6 | 4-Oxo-L-Pipecolic Acid | Ketone at C4 | SnbDE Module 3 |
7 | L-Phenylglycine (Phg) | None | SnbDE Module 4 |
Pristinamycin IC contains multiple chiral centers with predominantly L-configured amino acids. Critical stereochemical elements include the L-configuration of the phenylglycine residue at position 7 and the D-configuration of the pipecolic acid derivative at position 6. The 4-oxo-L-pipecolic acid residue undergoes epimerization during incorporation, mediated by the epimerization (E) domain within the corresponding NRPS module, resulting in the D-configured residue found in the mature compound [5].
The phenylglycine (Phg) residue exhibits heightened susceptibility to base-catalyzed racemization compared to phenylalanine due to the direct attachment of the bulky aromatic side chain to the α-carbon, which stabilizes the planar carbanion intermediate during epimerization. Computational studies indicate this racemization rate is approximately nine-fold higher than that of alanine [5]. The stereochemistry of Phg is crucial for ribosomal binding, as the D-configured analog significantly reduces bioactivity. The macrocyclic constraint limits backbone flexibility, but the ring system undergoes conformational dynamics ("ring-flipping") in solution, sampled via NMR and molecular dynamics simulations. These dynamics facilitate adaptation to the target binding site on the bacterial 50S ribosomal subunit [5] [8].
The bioactive conformation of Pristinamycin IC is stabilized by an intricate hydrogen bonding network involving both intramolecular interactions and solvent-mediated bridges. Key intramolecular hydrogen bonds include:
These intramolecular H-bonds constrain the macrocycle into a conformation optimal for ribosomal binding [2] [8]. Crucially, the 3-hydroxypicolinic acid, DMAPA, and phenylglycine residues form a composite hydrogen-bonding interface that docks into the peptidyl transferase center (PTC) of the 50S ribosomal subunit. Here, the compound engages in specific intermolecular hydrogen bonds:
Water molecules trapped within the binding interface form an adhesive hydrogen-bonded network, significantly enhancing binding affinity by reducing dielectric shielding and providing directionality to electrostatic interactions. This network stabilizes early binding intermediates before full native contacts are formed [8]. The hydrogen bonding capability of the Phg amide is critical; its substitution disrupts key interactions with nucleotide A2451.
Table 2: Key Hydrogen Bonding Interactions in Pristinamycin IC's Bioactive Domain
Residue (Position) | Functional Group | Interaction Type | Ribosomal Target | Role in Bioactivity |
---|---|---|---|---|
3-HPA (1) | 3-OH | Donor | A2062 (23S rRNA) | Anchoring to PTC |
3-HPA (1) | C=O | Acceptor | G2505 (23S rRNA) | Stabilizes picolinate orientation |
DMAPA (5) | N(CH₃)₂ | Donor (water-mediated) | U2585 (23S rRNA) | Enhances binding affinity |
Phg (7) | Amide N-H | Donor | A2451 (23S rRNA) | Critical for PTC distortion |
4-Oxo-Pip (6) | C=O | Acceptor | Phg N-H (Intramolecular) | Stabilizes bioactive macrocycle conformation |
Pristinamycin IC exhibits distinct physicochemical properties compared to other streptogramin B antibiotics, primarily driven by its DMAPA modification and specific stereochemistry. Key comparisons include:
Table 3: Physicochemical Comparison of Streptogramin B Antibiotics
Property | Pristinamycin IC | Pristinamycin IB | Virginiamycin S |
---|---|---|---|
Molecular Formula | C₄₄H₅₂N₈O₁₀ | C₄₃H₅₀N₈O₁₀ | C₄₃H₄₉N₇O₁₀ |
Molecular Weight (g/mol) | 852.93 | 838.91 | 823.89 |
Core Aromatic Residue | 4-Dimethylaminophenylalanine | 4-Monomethylaminophenylalanine | Phenylalanine |
Melting Point (°C) | 198 | 185 | 168–170 |
Aqueous Solubility (mg/L) | <50 | <50 | <50 |
Organic Solubility | Chloroform, ethyl acetate, acetone | Chloroform, acetone | Ethyl acetate, methanol |
Density (g/cm³) | 1.4 | 1.38 | 1.35 |
Key Stability Concern | Base-catalyzed Phg racemization | Base-catalyzed Phg racemization | Oxidative degradation |
The unique DMAPA modification and stereochemical configuration of Pristinamycin IC underpin its specific ribosomal binding profile and synergistic potency with streptogramin A components. Its physicochemical profile balances moderate lipophilicity for cellular penetration with sufficient polarity for target engagement, distinguishing it within the streptogramin B class [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7